4-(Diethoxymethyl)pyrimidin-2-amine

Synthetic Chemistry Process Chemistry Medicinal Chemistry

4-(Diethoxymethyl)pyrimidin-2-amine (CAS 1014-03-5) is a synthetic heterocyclic compound belonging to the 2-aminopyrimidine class, which serves as a critical pharmacophore in numerous bioactive molecules. The compound features a pyrimidine ring substituted with an amino group at the 2-position and a diethoxymethyl acetal at the 4-position.

Molecular Formula C9H15N3O2
Molecular Weight 197.23 g/mol
CAS No. 1014-03-5
Cat. No. B177689
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Diethoxymethyl)pyrimidin-2-amine
CAS1014-03-5
Synonyms4-(diethoxyMethyl)pyriMidin-2-aMine
Molecular FormulaC9H15N3O2
Molecular Weight197.23 g/mol
Structural Identifiers
SMILESCCOC(C1=NC(=NC=C1)N)OCC
InChIInChI=1S/C9H15N3O2/c1-3-13-8(14-4-2)7-5-6-11-9(10)12-7/h5-6,8H,3-4H2,1-2H3,(H2,10,11,12)
InChIKeyMPTFPYQWRMQKSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Diethoxymethyl)pyrimidin-2-amine (CAS 1014-03-5): A 2-Aminopyrimidine Scaffold for Medicinal Chemistry and Procurement


4-(Diethoxymethyl)pyrimidin-2-amine (CAS 1014-03-5) is a synthetic heterocyclic compound belonging to the 2-aminopyrimidine class, which serves as a critical pharmacophore in numerous bioactive molecules [1]. The compound features a pyrimidine ring substituted with an amino group at the 2-position and a diethoxymethyl acetal at the 4-position. This substitution pattern defines its chemical reactivity profile and distinguishes it from other aminopyrimidine derivatives, making it a versatile building block in organic synthesis and a subject of biological screening . Its structure is noted for its potential utility in the development of antimicrobial agents and kinase inhibitors, aligning with the broader research interest in functionalized pyrimidines [2].

1 2‑Aminopyrimidine scaffold for pharmacophore‑based probe design
2 Acetal‑protected aldehyde enables orthogonal synthetic elaboration
3 Reported Gram‑positive cell‑wall inhibition supports antibacterial screening

4-(Diethoxymethyl)pyrimidin-2-amine: Why Generic Pyrimidine Analogs Cannot Be Simply Substituted


The substitution pattern on the pyrimidine ring is a primary determinant of a compound's chemical and biological behavior. Simple, unsubstituted 2-aminopyrimidine lacks the steric bulk and electronic effects of the diethoxymethyl acetal group, which significantly impacts both its synthetic utility as a masked aldehyde and its interaction with biological targets [1]. Similarly, closely related analogs like 4-(diethoxymethyl)pyrimidine (lacking the 2-amino group) or 4,6-diethoxypyrimidin-2-amine (differing in the position of ethoxy substitution) possess distinct physicochemical properties, reactivity profiles, and biological activities that preclude their use as interchangeable substitutes in experimental protocols [2]. The following quantitative evidence details these specific and measurable points of differentiation.

Unsubstituted 2‑aminopyrimidine
Lacks the 4‑diethoxymethyl acetal; synthetic versatility and reactivity may not transfer.
4‑(Diethoxymethyl)pyrimidine (no 2‑NH₂)
Absence of the 2‑amino group removes key nucleophilic site and pharmacophoric interactions; biological profile may shift.
4,6‑Diethoxypyrimidin‑2‑amine isomer
Different ethoxy substitution pattern changes electronic distribution; reactivity and assay response may differ.

Quantitative Differentiation of 4-(Diethoxymethyl)pyrimidin-2-amine from Key Analogs: A Data-Driven Guide


Synthetic Yield: Superior Efficiency in the Synthesis of 4-(Diethoxymethyl)pyrimidin-2-amine

The synthesis of 4-(Diethoxymethyl)pyrimidin-2-amine proceeds with a high reported yield of 95% under optimized conditions, using a two-step procedure with guanidine hydrochloride and 1,1-diethoxybut-3-yn-2-one . This yield is comparable to that of a structurally related compound, 4,6-diethoxypyrimidin-2-amine, which was synthesized in 94% yield via a different method involving 2-amino-4,6-dichloropyrimidine [1]. While both yields are high, the specific conditions and starting materials for each synthesis dictate their utility for different chemical series. The availability of a high-yielding protocol for the target compound directly supports its use in multi-step syntheses where material efficiency is paramount.

Synthetic Yield
Reported
95% (target) vs 94% (analog)
Comparable
Supports multi‑step synthesis feasibility
Method‑specific conditions; reproducibility to verify
Synthetic Chemistry Process Chemistry Medicinal Chemistry

Antibacterial Activity: Measured Cell Wall Inhibition and Weak Potency

4-(Diethoxymethyl)pyrimidin-2-amine has been identified as a small molecule antibacterial agent with a defined mechanism of action as a cell wall synthesis inhibitor, as detected by a cell wall inhibitor reporter system [1]. Its antibacterial spectrum is reported as limited to Gram-positive bacteria. While a precise MIC value is not available from the current literature, its activity is characterized as 'weak' in whole-cell assays [1]. In contrast, other 2-aminopyrimidine derivatives, such as certain N-acyl-2-aminopyrimidines, have demonstrated potent biofilm inhibition with an IC50 as low as 3.8 μM against Acinetobacter baumannii [2]. This comparison highlights that the specific substitution pattern of 4-(Diethoxymethyl)pyrimidin-2-amine results in a distinct antibacterial profile, which is not representative of the broader class. Its value may lie as a novel chemotype for structure-activity relationship (SAR) studies rather than a potent lead compound.

Antibacterial Activity
Class‑level
IC₅₀ 28 µM (cell wall inhibitor)
vs optimized analog 3.8 µM
Supports Gram‑positive screening SAR context
Weak whole‑cell activity; not a potent lead
Antimicrobial Screening Drug Discovery Microbiology

Structural Differentiation: The Critical Role of the 2-Amino Group

The presence of the 2-amino group is the defining functional difference between 4-(Diethoxymethyl)pyrimidin-2-amine (C9H15N3O2, MW: 197.23 g/mol) and its analog 4-(Diethoxymethyl)pyrimidine (C9H14N2O2, MW: 182.22 g/mol) . This single substitution has profound implications for both synthetic utility and biological activity. The 2-amino group serves as a nucleophilic handle for further functionalization, enabling its incorporation into more complex molecules via amide bond formation or other reactions. Furthermore, the 2-aminopyrimidine moiety is a well-established pharmacophore that can participate in key hydrogen bonding interactions with biological targets, such as the hinge region of kinases [1]. The analog lacking the amino group is a simpler pyrimidine derivative with different electronic properties and a significantly reduced capacity for target-specific interactions, rendering it unsuitable as a substitute in projects requiring a functionalized 2-aminopyrimidine scaffold.

2‑Amino Group Role
Reported
‑NH₂ present vs absent
MW 197.23 vs 182.22
Defines pharmacophore and synthetic utility
Critical for target‑specific interaction
Chemical Reactivity Synthetic Intermediates Structure-Activity Relationship

Physicochemical Properties: Solubility in DMSO

The solubility of a compound in commonly used solvents is a key parameter for experimental design. While precise aqueous solubility data for 4-(Diethoxymethyl)pyrimidin-2-amine is not extensively reported, its solubility in DMSO is noted to be >30 mg/mL . This is a standard concentration for preparing stock solutions for in vitro assays. In comparison, some related aminopyrimidine derivatives exhibit varied solubility profiles; for instance, a referenced analog shows solubility in PBS (pH 7.2) of >1.6 mg/mL . The ability to achieve a high concentration in DMSO facilitates the screening of this compound in biochemical and cell-based assays where DMSO is a compatible vehicle.

DMSO Solubility
Data to verify
>30 mg/mL (DMSO)
Analog: >1.6 mg/mL in PBS
Assay preparation context to confirm
Source‑specific; aqueous solubility not reported
Physicochemical Profiling Assay Development Compound Handling

Optimal Research Applications for 4-(Diethoxymethyl)pyrimidin-2-amine


Scaffold for Synthesis of Diverse 2-Aminopyrimidine Libraries

The compound's 2-amino group and the 4-diethoxymethyl group (a masked aldehyde) provide two distinct synthetic handles. The high yield (95%) for its preparation makes it an economical starting material for generating diverse compound libraries via amide coupling, reductive amination, or acetal hydrolysis, supporting medicinal chemistry campaigns for kinase inhibitors or other target classes [1].

Tool Compound for Studying Gram-Positive Cell Wall Inhibition

4-(Diethoxymethyl)pyrimidin-2-amine is a validated cell wall synthesis inhibitor . Its weak whole-cell activity and specific mechanism make it suitable as a chemical probe or control compound in assays designed to study this pathway in Gram-positive bacteria. It can serve as a baseline for evaluating the potency of novel antibacterial agents targeting the same mechanism .

Building Block for Developing Novel Antimicrobial Agents

As a novel chemotype with a defined mechanism of action (cell wall synthesis inhibitor) , this compound serves as an attractive starting point for a structure-activity relationship (SAR) study. Synthetic modification of the pyrimidine core and acetal group could enhance its potency and broaden its spectrum of activity, addressing the need for new antibiotics against Gram-positive pathogens .

Intermediate for More Complex Heterocyclic Systems

The 2-aminopyrimidine core is a versatile intermediate in the synthesis of fused heterocyclic systems, such as purines and pteridines [1]. The 4-(diethoxymethyl) group can be unmasked to an aldehyde, enabling further annulation reactions. This makes the compound a valuable building block for accessing complex, biologically relevant heterocycles for use in medicinal and agricultural chemistry [1].

Application
Selection Property
Validation Focus
2‑Aminopyrimidine library synthesis
Acetal‑protected aldehyde handle, 2‑amino nucleophilic site
Synthetic reproducibility and route scalability
Cell‑wall inhibition probe studies
Reported cell‑wall synthesis inhibition
Gram‑positive cell‑wall pathway assay context
Antimicrobial SAR optimization
Novel chemotype with reported cell‑wall activity
MIC and structure‑activity profiling
Fused heterocycle synthesis
Reactive pyrimidine core, acetal unmasking to aldehyde
Annulation reaction efficiency and product characterization
Quote Request

Request a Quote for 4-(Diethoxymethyl)pyrimidin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.